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molecular formula C14H19NO B8450319 3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane

3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane

Cat. No. B8450319
M. Wt: 217.31 g/mol
InChI Key: UCQKTPCDYDQZND-UHFFFAOYSA-N
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Patent
US07880007B2

Procedure details

Crude 10b from above (1.223 g) was dissolved in methanol (20 mL) and the solution purged with nitrogen gas for several minutes. 10% Palladium on carbon (500 mg, wet) was added and the flask flushed with nitrogen, followed by hydrogen (balloon). The reaction was heated at 60° C. for 1 h under a hydrogen balloon, then filtered through a pad of Celite and rinsed with methanol (3×25 mL). The filtrate was concentrated in vacuo to afford 1.030 g crude 3-(2-methoxyphenyl)-8-azabicyclo[3.2.1]octane 10c as a pale amber oil, which was taken to the next step without further purification. A small sample was purified via reverse-phase HPLC for analysis. 1H-NMR (400 MHz, DMSO-d6) δ 8.66 (br s, 2H), 7.33 (d, J=9.0 Hz, 1H), 7.23 (t, J=7.8 Hz, 1H), 6.99 (d, J=8.2 Hz, 1H), 6.93 (t, J=7.5 Hz, 1H), 4.00 (m, 2H), 3.80 (s, 3H), 3.34 (m, 1H), 2.35 (m, 2H), 1.99 (m, 2H), 1.86 (m, 2H), 1.78 (m, 2H). LC/MS (RP-C18, 10-99% CH3CN/0.05% TFA gradient over 5 min) m/z 218.2 [M+H]+, retention time 1.81 min.
Name
10b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH2:15][CH:14]2[NH:16][CH:11]([CH2:12][CH2:13]2)[CH:10]=1>CO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[CH2:15][CH:14]2[NH:16][CH:11]([CH2:12][CH2:13]2)[CH2:10]1

Inputs

Step One
Name
10b
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=CC2CCC(C1)N2
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution purged with nitrogen gas for several minutes
ADDITION
Type
ADDITION
Details
10% Palladium on carbon (500 mg, wet) was added
CUSTOM
Type
CUSTOM
Details
the flask flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
rinsed with methanol (3×25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1CC2CCC(C1)N2
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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